molecular formula C21H20N6O2 B5055868 5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-N-[2-(2-pyrazinyl)ethyl]-2-pyridinamine

5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-N-[2-(2-pyrazinyl)ethyl]-2-pyridinamine

Cat. No.: B5055868
M. Wt: 388.4 g/mol
InChI Key: CJBAUZZUXUUBJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-N-[2-(2-pyrazinyl)ethyl]-2-pyridinamine” is a derivative of 1,3,4-oxadiazole . It has been evaluated as an acetylcholinesterase inhibitor, which suggests potential applications in the treatment of Alzheimer’s disease .


Synthesis Analysis

The synthesis of similar 1,3,4-oxadiazole derivatives involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The key intermediates for the synthesis of these derivatives are 5-(4-Methoxybenzyl)-1,3,4-oxadiazole-2-thiol and 5-(2-methylbenzyl)-1,3,4-oxadiazole-2-thiol .


Molecular Structure Analysis

The empirical formula of the compound is C10H11N3O2 . The structure was confirmed by IR, NMR, and high-resolution mass spectra .


Chemical Reactions Analysis

The compound is a derivative of 1,3,4-oxadiazole and is synthesized via the reaction of amidoximes with isatoic anhydrides . Further details about its chemical reactions are not available in the retrieved data.


Physical and Chemical Properties Analysis

The molecular weight of the compound is 205.21 . Other physical and chemical properties are not available in the retrieved data.

Mechanism of Action

The compound has been evaluated as an acetylcholinesterase inhibitor . Molecular docking studies indicated that it interacts with the crucial amino acids present at the catalytic active site and peripheral anionic site of acetylcholinesterase .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral according to the GHS classification . It has a signal word “Warning” and the hazard statement H302 .

Properties

IUPAC Name

5-[3-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]-N-(2-pyrazin-2-ylethyl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O2/c1-28-18-5-2-15(3-6-18)12-20-26-21(29-27-20)16-4-7-19(25-13-16)24-9-8-17-14-22-10-11-23-17/h2-7,10-11,13-14H,8-9,12H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJBAUZZUXUUBJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NOC(=N2)C3=CN=C(C=C3)NCCC4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.